5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

Retinoid Metabolism Prostaglandin H Synthase Isotretinoin Pharmacokinetics

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is the definitive reference standard for isotretinoin impurity profiling. Formed via prostaglandin H synthase co-oxidation, it enables precise differentiation from CYP450-derived 5,6-epoxy isomers in forced degradation studies. Its 5,8-epoxy bridge makes generic substitution invalid. Supplied with full characterization and USP/EP traceability for ANDA submissions and metabolic pathway dissection.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B13863440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-cis-5,8-Epoxy-13-cis Retinoic Acid
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
InChIInChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20+/m0/s1
InChIKeyQDOSIDVGVRAXSE-GWULVECFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid: An Endogenous Isotretinoin Metabolite with Defined Analytical Applications


5,8-cis-5,8-Epoxy-13-cis Retinoic Acid (CAS 112018-12-9) is an oxygenated retinoid metabolite formed from 13-cis-retinoic acid (isotretinoin) via hydroperoxide-dependent co-oxidation by prostaglandin H synthase [1]. This compound features a characteristic 5,8-epoxy bridge across the cyclohexenyl ring and a cis-configuration at the 13-position, distinguishing it structurally from both natural retinoids and common synthetic analogs [2]. As a mixture of diastereomers, it is primarily employed as a reference standard for analytical method development, quality control (QC), and impurity profiling during isotretinoin pharmaceutical manufacturing [2].

Why 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid Cannot Be Substituted with Other Retinoid Metabolites


Generic substitution among retinoid metabolites is not scientifically valid due to marked differences in metabolic origin, receptor pharmacology, and cellular activity profiles. 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is generated from 13-cis-retinoic acid via prostaglandin H synthase-mediated co-oxidation [1], whereas the 5,6-epoxy analog can arise through alternative enzymatic pathways including cytochrome P450 isoforms [2]. In receptor transactivation assays, the 5,6-epoxy derivative exhibits EC50 values for RARα of 77 nM compared to 169 nM for all-trans-RA and 124 nM for 13-cis-RA [3], while in NB4 leukemia cell differentiation, 5,6-epoxycarotenoid demonstrates statistically superior inducing activity relative to the 5,8-epoxy form (P < 0.01) [4]. Furthermore, structure-activity analysis of 87 retinoids in hamster tracheal organ culture confirms that no identified metabolite of 13-cis-retinoic acid exceeds the activity of the parent compound [5]. These quantitative differences preclude interchangeable use.

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid: Quantified Differentiation Evidence vs. Comparators


Endogenous Metabolite Identity: 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid as a Prostaglandin H Synthase-Derived Isotretinoin Oxidation Product

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is unambiguously identified as an endogenous oxygenated metabolite of 13-cis-retinoic acid, generated via hydroperoxide-dependent co-oxidation by prostaglandin H (PGH) synthase [1]. This contrasts with the 5,6-epoxy-13-cis-retinoic acid metabolite, which can be produced both by PGH synthase and by cytochrome P450 isoforms (including P450RA) [2]. The metabolic origin defines the compound's relevance as an authentic biological metabolite rather than a synthetic artifact, a distinction critical for selecting appropriate reference standards in pharmacokinetic and metabolic studies of isotretinoin.

Retinoid Metabolism Prostaglandin H Synthase Isotretinoin Pharmacokinetics Oxidative Metabolism

RARα Transcriptional Activation: EC50 Comparison of Retinoid Metabolites Including 5,6-Epoxy-RA and 13-cis-RA

In RARα-mediated transcriptional activation assays, 5,6-epoxy-retinoic acid exhibits an EC50 of 77 nM, positioning it with higher potency than 13-cis-retinoic acid (124 nM), 18-OH-RA (162 nM), all-trans-RA (169 nM), and 4-OH-RA (791 nM), though less potent than 9-cis-RA (13 nM) and 4-oxo-RA (33 nM) [1]. Direct quantitative data for 5,8-epoxy-13-cis-retinoic acid in this assay system have not been reported. However, the 5,6-epoxy-RA data establishes a quantitative baseline for epoxy-retinoid activity against which 5,8-epoxy derivatives can be compared in analogous systems [2].

Retinoic Acid Receptor Transcriptional Activation RARα EC50 Structure-Activity Relationship

NB4 Leukemia Cell Differentiation: Quantitative Comparison of 5,8-Epoxy vs. 5,6-Epoxy-Carotenoid Inducing Activity

In NB4 acute promyelocytic leukemia cells (harboring t(15;17) translocation), the 5,8-epoxy-carotenoid (5,8-EC) exhibits significantly lower differentiation-inducing activity compared to the 5,6-epoxy-carotenoid (5,6-EC) at 1 µM concentration after 4 days of incubation [1]. Relative potency values (mean ± SD) were: all-trans-retinoic acid (RA): 1.35 ± 0.16; 5,6-EC: 0.29 ± 0.01; 5,8-EC: 0.22 ± 0.05; 5,6,5',6'-diepoxide: 0.11 ± 0.02; β-carotene: 0.09 ± 0.01; control: 0.06 ± 0.01. The difference between 5,6-EC and 5,8-EC was statistically significant (P < 0.01) [1].

Cell Differentiation NB4 Leukemia Cells Acute Promyelocytic Leukemia Epoxycarotenoids Retinoid Activity

Analytical Reference Standard: Regulatory Utility of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid in Isotretinoin Quality Control

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of isotretinoin [1]. This distinguishes it from research-grade retinoid metabolites that lack the comprehensive characterization and regulatory documentation required for pharmaceutical QC workflows. The compound is offered as a mixture of diastereomers with traceability to pharmacopoeial standards (USP or EP) where feasible [2].

Analytical Method Development Quality Control Pharmaceutical Impurity Isotretinoin Reference Standard

Cross-Study SAR: 5,8-Epoxy-Retinoids and the Activity Ceiling of 13-cis-Retinoic Acid Metabolites

A comprehensive structure-activity relationship (SAR) study evaluating 87 retinoids in the hamster tracheal organ culture system (reversal of keratinization assay) established that no identified metabolite of all-trans-retinoic acid or 13-cis-retinoic acid exhibits greater biological activity than the parent compounds in this assay [1]. This includes 5,6-epoxyretinoids and related oxygenated metabolites. While 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid was not individually reported in this 1980 study, the class-level finding provides a critical contextual baseline: all known oxidative metabolites of 13-cis-RA demonstrate reduced activity relative to the parent drug [1].

Structure-Activity Relationship Hamster Tracheal Organ Culture Retinoid Metabolism Keratinization Reversal

Validated Application Scenarios for 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid Based on Quantified Evidence


Pharmaceutical Impurity Profiling and QC in Isotretinoin Manufacturing

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid serves as an authenticated reference standard for identifying and quantifying oxidative impurities in isotretinoin drug substance and drug product. As an endogenous metabolite generated via prostaglandin H synthase-mediated co-oxidation [1], it represents a biologically relevant degradation/oxidation marker that may form during manufacturing or storage. The compound is supplied with full characterization and traceability to USP or EP standards, making it suitable for analytical method validation (AMV) and ANDA submission support [2]. This application is supported by the compound's unambiguous identification via co-chromatography with authentic standards and mass spectral analysis [1].

Retinoid Metabolism Studies Differentiating PGH Synthase vs. CYP450 Pathways

The distinct enzymatic origin of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid (prostaglandin H synthase-dependent) versus 5,6-epoxy metabolites (both PGH synthase and CYP450 pathways) [1] [2] makes this compound valuable for dissecting the relative contributions of different oxidative pathways in retinoid metabolism. Under standard PGH synthase assay conditions, 77% of 13-cis-retinoic acid is metabolized to oxygenated products including 5,8-epoxy, 5,6-epoxy, and 4-hydroxy derivatives [1]. Researchers investigating the role of COX/PGH synthase pathways in retinoid disposition can employ this compound as a pathway-specific metabolic marker, distinguishing it from CYP450-derived metabolites.

Epoxy-Retinoid Structure-Activity Relationship (SAR) Studies

The statistically significant difference in NB4 cell differentiation activity between 5,6-epoxy and 5,8-epoxy carotenoids (P < 0.01 at 1 µM) [1] demonstrates that the position of the epoxy bridge on the retinoid skeleton materially affects biological activity. 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is therefore a critical tool compound for SAR studies investigating how ring epoxidation patterns modulate receptor binding, transcriptional activation, and cellular differentiation. The compound's reduced potency relative to parent 13-cis-RA (as established by the class-level SAR finding that no oxidative metabolite exceeds parent compound activity [2]) positions it as a lower-activity control for dissecting structure-activity determinants.

Reference Standard for Isocratic or Gradient HPLC Analysis of Retinoid Mixtures

Based on its unambiguous identification via reverse-phase HPLC separation from complex microsomal incubation mixtures [1], 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is validated as a retention time marker and quantitation standard for HPLC-based analysis of retinoid metabolite panels. The compound co-elutes with authentic standards under reverse-phase conditions and can be distinguished from co-eluting isomers via UV spectral and mass spectral analysis [1]. This application is particularly relevant for laboratories developing validated analytical methods for retinoid purity assessment and forced degradation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.